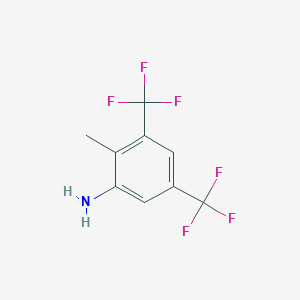

2-Methyl-3,5-bis(trifluoromethyl)aniline

Description

Contextualization of Fluorinated Aromatic Amines as Advanced Building Blocks

Fluorinated aromatic amines are a pivotal class of intermediates in organic synthesis. The incorporation of fluorine atoms into aromatic rings can dramatically alter the physicochemical properties of a molecule. mdpi.com These compounds are recognized as crucial building blocks for creating a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced polymers. ijrar.orgnih.gov The strategic placement of fluorine or fluorine-containing groups, such as the trifluoromethyl group, allows chemists to fine-tune properties like lipophilicity, metabolic stability, and electronic character, which are critical for biological activity and material performance. mdpi.com

Historical Development and Emerging Importance of Polysubstituted Aniline (B41778) Derivatives

Aniline and its derivatives have been fundamental to industrial and synthetic chemistry for over a century, serving as precursors to dyes, polymers, and pharmaceuticals. sci-hub.seresearchgate.net Initially, research focused on simpler substitution patterns. However, the demand for more sophisticated molecules with precisely controlled three-dimensional shapes and electronic properties has driven the development of synthetic methods for polysubstituted anilines. nih.govacs.org These complex anilines, bearing multiple and varied substituents, offer a higher degree of control over the final properties of the target molecule. acs.org The strategic arrangement of different groups on the aniline ring is crucial for applications in areas like medicinal chemistry, where specific interactions with biological targets are required, and in materials science, for creating functional organic materials. nih.govrsc.org

Research Scope and Objectives for Comprehensive Investigation of 2-Methyl-3,5-bis(trifluoromethyl)aniline

A comprehensive investigation into this compound would focus on several key areas. The primary objective is to fully characterize its utility as a synthetic intermediate. This includes exploring its reactivity in various coupling reactions, derivatization of the amine group, and its use in the construction of novel heterocyclic systems. A second major goal is to synthesize a library of derivatives and evaluate their potential in medicinal and agricultural chemistry, leveraging the unique properties conferred by the methyl and trifluoromethyl groups. Furthermore, research would aim to develop more efficient and scalable synthetic routes to the parent compound itself, ensuring its accessibility for broader scientific application.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 243128-44-1 | sigmaaldrich.com |

| Molecular Formula | C9H7F6N | |

| Molecular Weight | 243.15 g/mol | sigmaaldrich.com |

| Boiling Point | 120-121 °C at 43 mmHg | |

| Density | 1.389 g/cm³ | |

| IUPAC Name | This compound |

Overview of Key Research Domains for Aromatic Compounds Bearing Electron-Withdrawing Groups

Aromatic compounds substituted with strong electron-withdrawing groups, such as the trifluoromethyl group, are central to numerous areas of chemical research. numberanalytics.com In medicinal chemistry, these groups are used to enhance drug-receptor interactions, improve pharmacokinetic profiles, and increase metabolic stability. mdpi.comnih.gov In materials science, the electronic properties of these compounds are harnessed for the development of organic electronics, including OLEDs and organic photovoltaics. ijrar.org They are also critical in the synthesis of agrochemicals like herbicides. wikipedia.org Furthermore, these electron-deficient aromatic systems are key substrates in modern synthetic methodologies, including asymmetric catalysis and dearomatization reactions, which provide access to complex, three-dimensional molecules from simple, flat aromatic precursors. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSYADBUUUTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371172 | |

| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-44-1 | |

| Record name | 2-Methyl-3,5-bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3,5 Bis Trifluoromethyl Aniline and Its Precursors

Classical Approaches to the Synthesis of Highly Substituted Anilines

Classical methods remain highly relevant in the synthesis of complex aromatic amines. These approaches, refined over decades, offer robust and scalable routes to the desired products. The primary classical strategies are nitration-reduction pathways and nucleophilic aromatic substitution.

A common and effective route to aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. This two-step process is advantageous because electrophilic nitration is a well-understood reaction, and a variety of methods are available for the subsequent reduction, allowing for tolerance of other functional groups. The key to this strategy is controlling the regiochemistry of the initial nitration step to yield the correct isomer.

The synthesis of 2-Methyl-3,5-bis(trifluoromethyl)aniline via this route logically starts with the nitration of 1-methyl-3,5-bis(trifluoromethyl)benzene. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Consequently, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene. columbia.educolumbia.eduvaia.com It functions as a meta-director, guiding incoming electrophiles to the positions meta to itself. columbia.eduvaia.com In contrast, the methyl group (-CH₃) is an activating group that donates electron density to the ring, making it more reactive than benzene. columbia.educolumbia.edu The methyl group is an ortho-, para-director. libretexts.org

In the precursor molecule, 1-methyl-3,5-bis(trifluoromethyl)benzene, these effects work in concert. The two -CF₃ groups at positions 3 and 5 strongly deactivate the ring, particularly at the ortho and para positions relative to them. The activating -CH₃ group at position 1 directs incoming electrophiles to the ortho (2 and 6) and para (4) positions. The directing power of the activating methyl group overrides the deactivating influence at these positions, leading to substitution primarily at the ortho and para sites. Therefore, nitration of 1-methyl-3,5-bis(trifluoromethyl)benzene with a standard nitrating mixture (e.g., concentrated nitric acid and concentrated sulfuric acid) is expected to yield a mixture of isomers, with the nitro group predominantly introduced at the 2-, 4-, and 6-positions. The desired precursor for the target aniline (B41778), 2-nitro-1-methyl-3,5-bis(trifluoromethyl)benzene, is thus a principal product of this reaction.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ | Alkyl | Activating | Ortho, Para |

| -CF₃ | Trifluoromethyl | Deactivating | Meta |

This interactive table summarizes the influence of methyl and trifluoromethyl groups on the regioselectivity of nitration.

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroaromatics to their corresponding anilines. This technique offers clean reactions and often produces high yields of the desired product. commonorganicchemistry.comnih.gov The process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. youtube.com

A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a frequent choice in laboratory and industrial settings. commonorganicchemistry.comacs.org Other common catalysts include platinum(IV) oxide (PtO₂), Raney nickel, and rhodium. wikipedia.orggoogle.com The reaction is typically carried out in a solvent such as methanol, ethanol (B145695), or ethyl acetate (B1210297), under a hydrogen atmosphere that can range from a balloon at atmospheric pressure to a high-pressure autoclave system. google.comyoutube.com The reaction mechanism is understood to proceed through nitroso and hydroxylamine (B1172632) intermediates, which are sequentially reduced to the final amine. google.com

For sterically hindered nitro compounds, reaction conditions may require adjustment, such as increased temperature, pressure, or catalyst loading, to achieve a reasonable reaction rate.

Table 2: Common Catalytic Systems for Nitroarene Reduction

| Catalyst | Typical Solvent(s) | Pressure | Temperature | Notes |

| Pd/C | Methanol, Ethanol | 1 - 12 bar | 25 - 60 °C | Most common method; can sometimes cause dehalogenation. commonorganicchemistry.comgoogle.com |

| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | 1 - 3 atm | Room Temp. | Highly active catalyst. wikipedia.org |

| Raney Nickel | Ethanol | High Pressure | High Temp. | Useful when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Rhodium/Carbon | Methanol | 1 - 5 atm | Room Temp. | Effective for reducing hydroxylamine intermediates. wikipedia.org |

This interactive table outlines various catalytic systems used for the hydrogenation of nitroaromatics.

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly achieved using dissolving metals in acidic media. These methods are still valuable, particularly when certain functional groups that are sensitive to hydrogenation (like alkenes or alkynes) are present in the molecule.

The Béchamp reduction, which uses iron metal (filings or powder) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a classic and industrially significant method. acs.orgacs.org This method is often favored for its cost-effectiveness and its milder conditions compared to other metal/acid systems. acs.orgresearchgate.net The reaction proceeds via single electron transfer from the iron surface to the nitro group.

Another common reagent is tin(II) chloride (SnCl₂) dissolved in concentrated HCl. This provides a mild and often selective reduction of nitro groups. commonorganicchemistry.com A significant drawback of using tin-based reagents is the formation of large quantities of tin salt waste, which can complicate product isolation and presents environmental concerns. acs.org

Table 3: Classical Chemical Reducing Agents for Nitroarenes

| Reagent | Acidic Medium | Key Advantages | Key Disadvantages |

| Fe | HCl, Acetic Acid | Inexpensive, good functional group tolerance. acs.org | Heterogeneous reaction, requires filtration. |

| SnCl₂ | Concentrated HCl | Mild conditions, high chemoselectivity. commonorganicchemistry.com | Expensive, generates hazardous tin waste. acs.org |

| Zn | HCl, Acetic Acid | Effective reducing agent. commonorganicchemistry.com | Can sometimes lead to over-reduction or side products. |

This interactive table compares common chemical reagents for the reduction of nitroaromatic compounds.

An alternative strategy for forming the aniline C-N bond is through nucleophilic aromatic substitution (SNAr). This approach involves reacting a halogenated aromatic precursor with an amine nucleophile. For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho and/or para to the leaving group (the halogen).

The synthesis of this compound could be envisioned starting from a precursor like 2-chloro-1-methyl-3,5-bis(trifluoromethyl)benzene. The two trifluoromethyl groups, being powerful electron-withdrawing substituents, would activate the ring towards nucleophilic attack, facilitating the displacement of the chloro group by an amine source.

A classical method for this type of transformation is the Ullmann condensation (or Ullmann amination), which typically employs a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.orgwikipedia.org The reaction often requires high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The nucleophile could be aqueous or gaseous ammonia (B1221849), or an ammonia equivalent, to install the primary amine (-NH₂) group. organic-chemistry.org While the classical Ullmann reaction often requires harsh conditions, modern variations using soluble copper catalysts with specific ligands can proceed under much milder temperatures. researchgate.netacs.org This approach offers a direct route to the aniline without proceeding through a nitro intermediate.

Nucleophilic Aromatic Substitution (SNAr) Routes on Halogenated Intermediates

Utilization of Activated Halogenated Aromatic Systems

A prominent strategy for synthesizing substituted anilines, including this compound, involves the use of activated halogenated aromatic precursors. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, activates the aromatic ring towards nucleophilic substitution or facilitates metal-catalyzed coupling reactions.

One documented multi-step synthesis begins with readily available materials like tosic acid. google.com The process involves a sequence of classical aromatic reactions, including nitration, bromination, and desulfonation, to construct a key intermediate, 2-nitro-6-bromotoluene. google.com This halogenated and activated precursor then undergoes further transformation. The bromine atom can be replaced, and subsequent fluorination reactions introduce the trifluoromethyl groups. A final reduction of the nitro group yields the aniline functionality. google.com

Another approach utilizes 2-chloro-3-trifluoromethylaniline as the starting material. google.com In this pathway, the existing chloro and trifluoromethyl groups activate the benzene ring. The synthesis proceeds by introducing a methylthio group, which is then converted to a chloromethyl group using sulfonyl chloride. google.com The final step involves hydrogenation to simultaneously form the methyl group and remove the chlorine atom, yielding the target molecule. This method is reported to produce high-purity 2-Methyl-3-trifluoromethylaniline with a yield of up to 70%. google.com

These methods highlight a common theme in aromatic chemistry: the strategic installation of halogen atoms to serve as handles for subsequent C-N and C-C bond-forming reactions, guided by the activating or deactivating effects of other substituents on the ring.

Metal-Catalyzed Amination Reactions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-N bonds, providing direct pathways to synthesize aryl amines from aryl halides.

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C(aryl)-N bonds. organic-chemistry.org This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org The efficiency of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle.

While a specific Buchwald-Hartwig protocol for the synthesis of this compound is not extensively detailed in the provided results, the general applicability of the reaction is well-established for a wide range of aryl halides, including electron-deficient and sterically hindered substrates. organic-chemistry.orgresearchgate.net A hypothetical, yet highly feasible, route would involve the coupling of a 1-halo-2-methyl-3,5-bis(trifluoromethyl)benzene (where halo = Cl, Br, I) with an ammonia source, such as ammonia itself or an ammonia equivalent like lithium bis(trimethylsilyl)amide. organic-chemistry.org The reaction would be catalyzed by a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine ligand (e.g., from the XPhos or RuPhos families) in a suitable solvent with a strong base.

Recent advancements have led to the development of highly efficient catalysts that can aminate even challenging aryl chlorides and facilitate reactions with hindered primary amines. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1-Chloro-4-(trifluoromethyl)benzene researchgate.net | Aromatic substrate |

| Amine Source | Ammonia, N-methyl-benzylamine organic-chemistry.orgresearchgate.net | Nitrogen nucleophile |

| Catalyst | Pd(OAc)₂ / Ligand researchgate.net | Facilitates C-N bond formation |

| Ligand | RuPhos, t-BuXPhos researchgate.net | Stabilizes catalyst, promotes reaction |

| Base | NaOtBu, K₃PO₄ | Activates the amine |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

This table presents generalized components and examples from the literature on Buchwald-Hartwig aminations.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, representing an alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require stoichiometric amounts of copper powder and high temperatures (often exceeding 200 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org The aryl halide typically needs to be activated by electron-withdrawing groups, a condition met by precursors to this compound. wikipedia.org

The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the coupling of an aryl halide with an amine. wikipedia.org Modern protocols often use soluble copper(I) catalysts, such as CuI, in combination with ligands like phenanthroline, which allow for milder reaction conditions compared to the traditional method. wikipedia.org

A synthetic route to this compound via an Ullmann-type reaction could involve the reaction of 1-iodo-2-methyl-3,5-bis(trifluoromethyl)benzene with an ammonia source. A documented synthesis of the related compound 2,4,6-tris(trifluoromethyl)aniline (B44841) employed a copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene using copper(I) oxide, sodium azide, and proline as a ligand in DMSO, achieving a 55% yield. researchgate.net This demonstrates the viability of copper-catalyzed aminations for highly fluorinated, hindered systems.

Table 2: Key Features of Ullmann vs. Buchwald-Hartwig Aminations

| Feature | Ullmann-Type Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Metal Catalyst | Copper (Cu) wikipedia.org | Palladium (Pd) organic-chemistry.org |

| Typical Conditions | High temperatures, polar solvents wikipedia.org | Milder temperatures, various solvents organic-chemistry.org |

| Aryl Halide Reactivity | I > Br > Cl (often requires activation) wikipedia.org | Broad scope, including chlorides organic-chemistry.org |

| Ligands | Diamines, amino acids (e.g., proline) researchgate.net | Bulky phosphines, N-heterocyclic carbenes organic-chemistry.org |

Modern and Green Chemistry Approaches to this compound Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

The development of synthetic methods in sustainable solvents is a key goal of green chemistry. While many metal-catalyzed reactions traditionally use volatile and often toxic organic solvents like toluene or dioxane, recent studies have explored greener alternatives.

Research has demonstrated that Buchwald-Hartwig aminations can be successfully performed in environmentally friendly media, including water (using micellar catalysis) and even bio-based solvents like rapeseed oil. researchgate.netresearchgate.net For instance, the amination of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) has been achieved in rapeseed oil, with additives like phospholipids (B1166683) significantly improving the reaction yield. researchgate.net This suggests that the final C-N bond-forming step to create this compound from a suitable halogenated precursor could be adapted to these green solvent systems, reducing reliance on petroleum-based solvents.

Furthermore, metal-free reactions for C-N bond formation are emerging as a highly sustainable strategy. nih.govacs.org These reactions, which can sometimes be performed in benign solvents, avoid the cost and toxicity associated with heavy metal catalysts. acs.org For example, a metal-free, catalyst-free cascade reaction has been developed for the synthesis of trifluoromethylated indolines from aniline-derived substrates, showcasing complex bond formations under greener conditions. nih.govnih.gov

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production, particularly for industrial-scale synthesis. Reactions are performed in a continuous stream through a reactor, which allows for superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability.

The synthesis of aniline derivatives has been successfully adapted to flow chemistry. A Chinese patent specifically discloses a method for synthesizing 2-methyl-3-trifluoromethyl aniline using a continuous flow microreactor. google.com This approach can lead to higher yields and purity while minimizing reaction times and waste generation. The excellent heat exchange capabilities of microreactors are particularly beneficial for managing highly exothermic or rapid reactions that can be difficult to control in large batch reactors. The adoption of flow processing for the synthesis of this compound and its precursors represents a significant step towards more efficient, safer, and sustainable chemical manufacturing. google.com

Biocatalytic Approaches for Stereoselective Reductions or Functionalizations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for key transformations, particularly in the reduction of nitroaromatic precursors to the corresponding anilines. The synthesis of this compound can be envisaged from a precursor such as 1-methyl-2,4-dinitro-3,5-bis(trifluoromethyl)benzene or more commonly from the reduction of a dinitro-m-xylene derivative followed by trifluoromethylation steps. The enzymatic reduction of nitro groups is a critical step where biocatalysis can be applied.

Nitroreductases (NRs) are a class of flavin-containing enzymes that catalyze the reduction of nitroaromatics. nih.gov These enzymes can reduce nitro groups to amines, often proceeding through nitroso and hydroxylamine intermediates. nih.gov The reduction of nitroaromatics is a six-electron process, and while some enzymes may stop at the hydroxylamine stage, many nitroreductases, such as those from Bacillus amyloliquefaciens or Enterobacter cloacae, are capable of complete reduction to the amine. bohrium.com

A significant challenge in biocatalytic reductions is the regeneration of the expensive NAD(P)H cofactor. Common strategies involve using a glucose/glucose dehydrogenase (GDH) system. researchgate.net However, recent advancements have focused on cleaner methods. One such approach utilizes a hydrogenase enzyme to reduce the flavin mononucleotide (FMN) cofactor with H₂, which in turn is used by the nitroreductase, turning the process into a biocatalytic hydrogenation. researchgate.net Another innovative approach merges enzymatic catalysis with photochemistry. These photoenzymatic systems can utilize light, often in conjunction with a photosensitizer like chlorophyll, to drive the reduction, offering a sustainable method for synthesizing aromatic amines from their nitro precursors. bohrium.com

While direct biocatalytic functionalization to introduce trifluoromethyl groups is less common, the stereoselective reduction of a nitro precursor is a key area of application. The high chemo- and regioselectivity of enzymes can be advantageous when dealing with multifunctional aromatic rings, preventing unwanted side reactions that can occur with metal-based reducing agents like Pd/C or SnCl₂. researchgate.net The application of these biocatalytic reduction strategies to a suitably substituted dinitro-aromatic compound represents a viable green chemistry approach in the synthetic pathway towards this compound.

Trifluoromethylation Strategies for Aromatic Systems (as relevant to precursors)

The introduction of trifluoromethyl (CF₃) groups onto an aromatic ring is a pivotal step in the synthesis of this compound's precursors. The CF₃ group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable substituent in medicinal and agricultural chemistry. wikipedia.org Various methods, categorized as electrophilic, nucleophilic, and radical, have been developed for this purpose.

Electrophilic Trifluoromethylation Reagents and Methods

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic system with a "CF₃⁺" source. These methods are particularly useful for the direct C-H trifluoromethylation of arenes.

Umemoto's Reagents: Developed by Teruo Umemoto, these reagents are S-(trifluoromethyl)dibenzothiophenium salts. tcichemicals.comenamine.net They are powerful and thermally stable electrophilic trifluoromethylating agents. tcichemicals.com Umemoto's Reagent I and II react with a variety of nucleophiles, including electron-rich aromatics, under basic conditions. tcichemicals.comenamine.net A more recent development, Umemoto Reagent IV, exhibits even higher reactivity due to its electronic properties, enabling the trifluoromethylation of less reactive aromatic rings. tcichemicals.com

Togni's Reagents: Antonio Togni and his group developed a class of hypervalent iodine reagents for electrophilic trifluoromethylation. enamine.netwikipedia.orgenamine.net Togni Reagent I and the more widely used Togni Reagent II are effective for the trifluoromethylation of a broad range of substrates, including phenols, anilines, and other heterocycles. enamine.netwikipedia.orgresearchgate.net These reagents are often used in conjunction with a catalyst, such as a copper or palladium complex, and can also serve as a source of trifluoromethyl radicals under photoredox conditions. sigmaaldrich.comacs.org

The table below summarizes key characteristics of these electrophilic reagents.

Interactive Table: Comparison of Electrophilic Trifluoromethylating Reagents| Reagent Class | Example(s) | Key Features | Typical Substrates |

|---|---|---|---|

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Thermally stable, powerful electrophiles, solid and easy to handle. tcichemicals.comtcichemicals.com | Electron-rich arenes, β-dicarbonyls, thiols, phosphines. tcichemicals.com |

| Togni's Reagents | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II) | Hypervalent iodine(III) compounds, versatile, can act as radical source. enamine.netwikipedia.org | Phenols, anilines, unactivated olefins (with Cu catalyst). wikipedia.orgenamine.net |

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation typically involves the reaction of a trifluoromethyl anion equivalent ("CF₃⁻") with an electrophilic aromatic substrate, such as an aryl halide or diazonium salt.

Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used source for nucleophilic trifluoromethylation. sigmaaldrich.comwikipedia.org It requires activation by a fluoride (B91410) source (e.g., TBAF, CsF) or an alkoxide to generate the active trifluoromethylating species. sigmaaldrich.com This reagent is used in copper-catalyzed cross-coupling reactions with aryl iodides to form trifluoromethylated arenes. nih.govorganic-chemistry.org The reaction often proceeds through a [CuCF₃] intermediate. nih.gov A significant advantage is the ability to use stable and cost-effective CF₃ sources like potassium trifluoroacetate (B77799) (CF₃CO₂K) in flow systems to generate the active copper-trifluoromethyl species in situ. nih.gov

Sandmeyer-Type Trifluoromethylation: A powerful application of nucleophilic trifluoromethylation is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org Aromatic amines can be converted to their corresponding diazonium salts, which are then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.orgnih.govacs.org This method allows for the transformation of an amino group into a trifluoromethyl group. The use of TMSCF₃ as the trifluoromethylating agent in these reactions provides a convenient and high-yielding route to benzotrifluorides from widely available anilines. organic-chemistry.org

Radical Trifluoromethylation for Aromatic Functionalization

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃) which then adds to an aromatic ring. This method is often advantageous for its tolerance of various functional groups and its ability to functionalize C-H bonds directly.

Photoredox Catalysis: This approach uses a photocatalyst (e.g., Ru(bpy)₃Cl₂ or iridium complexes) that, upon irradiation with visible light, initiates a single-electron transfer (SET) process. rsc.orgprinceton.edu This process can generate a •CF₃ radical from a suitable precursor, such as triflyl chloride (CF₃SO₂Cl) or Togni's reagent. rsc.orgprinceton.edu The generated radical then attacks the aromatic substrate. This method has been successfully applied to a wide range of arenes and heteroarenes, including complex, late-stage intermediates. princeton.edu

Sandmeyer-Type Radical Trifluoromethylation: The Sandmeyer reaction can also proceed through a radical mechanism. wikipedia.org The copper(I)-catalyzed decomposition of an arenediazonium salt generates an aryl radical, which can then be trapped by a trifluoromethyl source. Alternatively, reagents like CF₃I can be used with an iron(II) compound and H₂O₂ to generate •CF₃ radicals that trifluoromethylate aromatic compounds. researchgate.net This radical pathway often results in substitution patterns characteristic of electrophilic aromatic substitution due to the electrophilic nature of the •CF₃ radical. researchgate.net

The following table outlines various trifluoromethylation strategies.

Interactive Table: Overview of Aromatic Trifluoromethylation Strategies| Strategy | Reagent/System | Mechanism | Typical Precursor |

|---|---|---|---|

| Electrophilic | Togni's/Umemoto's Reagents | Electrophilic Aromatic Substitution | Electron-rich arene (e.g., toluene, aniline derivative) |

| Nucleophilic | Ruppert-Prakash (TMSCF₃) + Cu catalyst | Cross-Coupling | Aryl halide (e.g., Aryl-I) |

| Nucleophilic | Sandmeyer-type with TMSCF₃/Cu | Nucleophilic Aromatic Substitution | Aryl diazonium salt (from aniline) |

| Radical | CF₃SO₂Cl + Photoredox Catalyst | Radical Aromatic Substitution | Arene (C-H functionalization) |

| Radical | Sandmeyer-type with •CF₃ source | Radical-Nucleophilic Aromatic Substitution | Aryl diazonium salt (from aniline) |

Purification and Isolation Techniques for this compound

The final step in the synthesis of this compound is its purification and isolation to achieve the desired level of purity for subsequent applications. Standard laboratory and industrial techniques such as distillation and crystallization are commonly employed.

Distillation and Crystallization Procedures

Distillation: Distillation is a primary method for purifying liquid compounds based on differences in their boiling points. For compounds like this compound, which is expected to have a relatively high boiling point, vacuum distillation is often the preferred method. Lowering the pressure reduces the boiling point, which helps to prevent thermal decomposition of the compound. A Chinese patent describing the synthesis of the related compound 2-methyl-3-trifluoromethylaniline specifies purification of the final product by wet distillation, which is a form of steam distillation. google.com This technique is useful for separating water-insoluble, high-boiling compounds from non-volatile impurities. The crude product is heated with steam, and the volatile aniline derivative co-distills with the water and is then separated from the aqueous phase.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. If this compound is a solid at room temperature or can be converted into a solid salt derivative, crystallization can be an effective purification method. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. For fluorinated anilines, studies on in-situ cryo-crystallization have shown the importance of intermolecular interactions, including those involving fluorine, in forming stable crystal lattices. amanote.comfigshare.com This understanding can guide the selection of solvents that promote effective crystal packing and purification.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

The purification of this compound and its precursors is a critical step to ensure high purity of the final product, which is essential for its subsequent applications in pharmaceuticals and agrochemicals. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are indispensable for achieving the required purity levels by separating the target compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography

Column chromatography is a widely used preparative technique for the purification of this compound and related compounds on a laboratory and pilot scale. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica (B1680970) gel, and their subsequent elution with a liquid mobile phase.

Detailed research findings indicate that a common stationary phase for the purification of trifluoromethylated anilines is silica gel 60. The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

While specific experimental data for the column chromatography of this compound is not extensively detailed in publicly available literature, the purification of structurally similar compounds provides valuable insight into the likely conditions. For instance, in the synthesis of N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, a related compound, purification was successfully achieved using column chromatography. The conditions involved using Silica Gel 60 as the stationary phase and a mixture of ethyl acetate and petroleum ether in a 1:10 ratio as the eluent. Another example is the purification of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which can be purified by column chromatography on silica gel 60 with an ethyl acetate/petroleum ether gradient, starting from a 1:2 ratio.

These examples strongly suggest that a similar chromatographic system would be effective for the purification of this compound. The selection of the exact solvent ratio would be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.

Table 1: Illustrative Column Chromatography Parameters for Trifluoromethylated Anilines

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Mode | Gradient Elution |

| Example Starting Eluent | 95:5 (Hexane:Ethyl Acetate) |

| Example Final Eluent | 80:20 (Hexane:Ethyl Acetate) |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound and can also be adapted for preparative-scale purification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Purity analysis of this compound has been reported to be achievable with a purity of over 99%, as determined by HPLC. While the specific conditions were not detailed, methods for structurally similar compounds are well-documented. For example, the separation of various trifluoromethylanilines has been successfully demonstrated using C18 columns. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (like phosphoric acid or formic acid) to improve peak shape and resolution.

For instance, the analysis of related trifluoromethylanilines has been performed on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This indicates that a buffered aqueous acetonitrile mobile phase on a C18 stationary phase would be a suitable starting point for developing an HPLC method for this compound.

Table 2: Typical HPLC Parameters for the Analysis of Trifluoromethylated Anilines

| Parameter | Details |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | | Elution Mode | Gradient Elution | | Example Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

These chromatographic methods are fundamental in obtaining high-purity this compound, which is a prerequisite for its use in further chemical synthesis and for ensuring the quality and efficacy of the final products.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3,5 Bis Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Steric Environment Analysis

NMR spectroscopy provides a window into the chemical environment of magnetically active nuclei. For 2-Methyl-3,5-bis(trifluoromethyl)aniline, the primary nuclei of interest are ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). The chemical shifts observed for these nuclei are highly sensitive to the electron density around them, which is significantly influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amino and methyl groups.

A comprehensive understanding of the molecule's structure is achieved by correlating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides a unique piece of the structural puzzle.

The chemical shifts of the aromatic protons and carbons in this compound are significantly perturbed by the opposing electronic effects of the substituents. The two trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This withdrawal of electron density deshields the aromatic ring, causing the attached protons and carbons to resonate at higher chemical shifts (downfield).

Conversely, the amino (-NH₂) and methyl (-CH₃) groups are electron-donating. The amino group donates electron density to the ring through resonance, while the methyl group donates through an inductive effect. This donation increases the electron density on the aromatic ring, leading to greater shielding and a shift to lower chemical shifts (upfield) for the ring protons and carbons.

The interplay of these effects results in a distinct pattern of chemical shifts for the aromatic protons and carbons. For comparison, in the related compound 3,5-bis(trifluoromethyl)aniline (B1329491), the aromatic protons appear at specific chemical shifts. The introduction of a methyl group at the 2-position in this compound introduces further complexity to these shifts due to its steric and electronic influence.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons: The protons on the aromatic ring will exhibit chemical shifts influenced by both the -CF₃ and -NH₂/-CH₃ groups. The exact positions will depend on their proximity to these substituents.

Amine Protons (-NH₂): The protons of the amino group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): The methyl protons will appear as a sharp singlet, shifted slightly downfield due to the proximity to the aromatic ring.

Expected ¹³C NMR Chemical Shifts:

Aromatic Carbons: The carbons directly attached to the trifluoromethyl groups will be significantly deshielded and appear at a high chemical shift. The carbon bearing the amino group and the one bearing the methyl group will be shielded relative to the others. The trifluoromethyl carbons themselves will appear as quartets due to coupling with the fluorine atoms.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Expected ¹⁹F NMR Chemical Shifts:

The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of trifluoromethyl groups attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 7.0 - 7.5 | Multiplet |

| ¹H | -NH₂ | 3.5 - 5.0 | Broad Singlet |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹³C | Aromatic C-CF₃ | 130 - 135 | Quartet |

| ¹³C | Aromatic C-NH₂ | 145 - 150 | Singlet |

| ¹³C | Aromatic C-CH₃ | 120 - 125 | Singlet |

| ¹³C | Other Aromatic C | 115 - 130 | Multiplet |

| ¹³C | -CF₃ | ~124 (q, J ≈ 272 Hz) | Quartet |

| ¹³C | -CH₃ | ~18 | Singlet |

| ¹⁹F | -CF₃ | ~ -63 | Singlet |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of atoms. The magnitude of the coupling constant (J-value), expressed in Hertz (Hz), is dependent on the number and type of bonds separating the coupled nuclei, as well as their spatial orientation. chemicalbook.com

In this compound, several types of coupling can be observed:

³J(H-H) Coupling: Coupling between aromatic protons over three bonds provides information about their relative positions on the ring (ortho, meta, or para). Ortho coupling is typically the largest (7-10 Hz), followed by meta (2-3 Hz), and para coupling is often too small to be resolved.

nJ(C-H) Coupling: Coupling between carbon and hydrogen atoms over one or more bonds helps in assigning carbon signals. One-bond coupling (¹J(C-H)) is large (125-160 Hz for aromatic C-H), while two- and three-bond couplings are smaller.

nJ(C-F) Coupling: The trifluoromethyl groups exhibit significant coupling between the carbon and fluorine atoms. The one-bond coupling (¹J(C-F)) is typically very large (around 270-280 Hz), resulting in the characteristic quartet for the -CF₃ carbon in the ¹³C NMR spectrum. Longer-range couplings to other carbons in the ring are also observed.

nJ(H-F) Coupling: Coupling between the aromatic protons and the fluorine atoms of the -CF₃ groups can also occur over several bonds. These long-range couplings are typically small but can provide further structural confirmation.

The analysis of these coupling constants allows for the unambiguous assignment of each signal in the NMR spectra to a specific atom within the molecule, confirming the substitution pattern on the aniline (B41778) ring.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for elucidating more complex structural and dynamic features of this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled aromatic protons, helping to establish their connectivity and relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbons bearing the -CF₃, -NH₂, and -CH₃ groups, by observing their long-range correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. NOESY is crucial for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal interactions between the methyl protons and the adjacent aromatic proton, as well as between the amine protons and the ortho aromatic proton, providing insights into the preferred rotational conformation of the amino and methyl groups.

The steric bulk of the methyl group and the two trifluoromethyl groups can lead to restricted rotation around the C-N bond of the aniline and the C-C bonds connecting the trifluoromethyl groups to the ring. Variable-temperature NMR studies can be employed to investigate these dynamic processes.

At higher temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation may slow down, leading to the broadening of signals and, if the barrier to rotation is high enough, the appearance of separate signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these rotational processes. Techniques like NOESY can also provide evidence for the predominant conformation at a given temperature by identifying key through-space interactions.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

While solution-state NMR provides data on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of materials in their crystalline state. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N and averages out anisotropic interactions to provide high-resolution spectra of solid samples.

For this compound, ¹³C, ¹⁵N, and ¹⁹F ssNMR would yield valuable information regarding its crystalline form. The number of distinct signals in the spectrum corresponds to the number of magnetically inequivalent nuclei in the crystallographic asymmetric unit, providing direct insight into crystal symmetry and packing. Chemical shift anisotropies, which are averaged out in solution, can be measured in the solid state to provide information about the local electronic environment and bonding.

Specifically, ¹³C CP/MAS NMR could distinguish between the different carbon atoms in the aromatic ring, the methyl group, and the trifluoromethyl groups, revealing potential conformational differences or packing-induced distortions that are not observable in solution. Furthermore, ¹⁵N CP/MAS NMR would be highly sensitive to the local environment of the amine group, particularly its involvement in hydrogen bonding. The ¹⁹F MAS NMR spectrum would provide information on the environments of the two trifluoromethyl groups, which might be non-equivalent in the crystal lattice. The study of related fluorinated compounds has demonstrated the utility of ssNMR in confirming structures and understanding the intermolecular interactions that dictate crystalline architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Structure Interpretation

The primary amine (-NH₂) and trifluoromethyl (-CF₃) groups give rise to several characteristic bands in the vibrational spectra.

Amine Group Vibrations : As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the region of 3400-3500 cm⁻¹ (asymmetric stretch) and 3300-3400 cm⁻¹ (symmetric stretch). An N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range. A broad N-H wagging band can also be observed in the 650-900 cm⁻¹ region.

Trifluoromethyl Group Vibrations : The -CF₃ groups are associated with strong absorption bands. The C-F stretching vibrations are particularly intense in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ region. Due to the presence of two such groups, multiple strong bands are anticipated. CF₃ bending and rocking modes are expected at lower frequencies, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | 3300 - 3400 | Medium | |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong | |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Strong, Multiple Bands |

| CF₃ Bend/Rock | 600 - 800 | Medium-Strong | |

| Aromatic Ring | C-C Stretch | 1450 - 1620 | Medium-Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Strong |

The vibrations of the benzene (B151609) ring are sensitive to the substitution pattern. For a 1,2,3,5-tetrasubstituted ring like that in this compound, characteristic patterns emerge. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically occur in the 1450-1620 cm⁻¹ region. The specific positions and intensities of the C-H out-of-plane (OOP) bending bands, generally found between 800 and 900 cm⁻¹, are highly diagnostic of the substitution pattern and would confirm the arrangement of the substituents on the phenyl ring. researchgate.net

The presence of the amine group allows for the formation of intermolecular hydrogen bonds (N-H···N) in the solid or liquid state. This interaction typically leads to a broadening and a redshift (shift to lower frequency) of the N-H stretching bands in the IR spectrum compared to the gas phase. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network. While intramolecular N-H···F hydrogen bonding might be considered, the geometry of this compound makes a strong interaction of this type unlikely.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion (M⁺˙) peak. The fragmentation of this molecular ion would proceed through the loss of stable neutral radicals or molecules, leading to the formation of characteristic fragment ions. Based on the structure and analysis of similar compounds like 3,5-bis(trifluoromethyl)aniline chemicalbook.com, several key fragmentation pathways can be anticipated:

Loss of a Methyl Radical : A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ ion.

Loss of a Trifluoromethyl Radical : Cleavage of a C-C bond can lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in an [M-69]⁺ ion.

Loss of HF : Elimination of a hydrogen fluoride (B91410) molecule (HF, 20 Da) from the molecular ion or subsequent fragment ions is a possible pathway for fluorinated compounds.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.

For this compound, the molecular formula is C₉H₇F₆N. The theoretical monoisotopic mass can be calculated with high precision.

| Ion / Fragment | Formula | Predicted Monoisotopic Mass (Da) | Common Fragmentation Pathway |

|---|---|---|---|

| [M]⁺˙ | [C₉H₇F₆N]⁺˙ | 243.04826 | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₄F₆N]⁺ | 228.02477 | Loss of •CH₃ |

| [M-CF₃]⁺ | [C₈H₇F₃N]⁺ | 174.05253 | Loss of •CF₃ |

An experimental HRMS measurement matching the theoretical exact mass of 243.04826 Da would unequivocally confirm the elemental composition of the compound, distinguishing it from any isomers or other compounds with the same nominal mass. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of molecules. In a typical MS/MS experiment, the parent ion of this compound (m/z 243.15) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

While specific MS/MS fragmentation data for this compound is not extensively detailed in the public literature, the fragmentation patterns of related aniline and trifluoromethyl-substituted compounds offer insights into expected pathways. For anilines, a common fragmentation is the loss of a hydrogen atom to form a stable [M-H]+ ion. The loss of HCN from the aniline ring is another characteristic fragmentation pathway. The presence of trifluoromethyl groups introduces additional fragmentation channels, primarily involving the loss of fluorine atoms or the entire CF3 group.

Key fragmentation pathways for substituted anilines and related compounds often involve cleavages initiated at the amine group or the substituent groups on the aromatic ring. For instance, studies on N-(2-furylmethyl)anilines have shown that direct C-N bond dissociation is a significant fragmentation mechanism. researchgate.net In the case of this compound, the cleavage of the C-N bond would lead to the formation of a [C9H6F6]+• ion. Furthermore, the presence of the methyl group can lead to the formation of a tropylium-like ion through rearrangement, a common fragmentation pattern in methylated aromatic compounds.

A proposed fragmentation scheme for this compound under electron ionization (EI) conditions, which often precedes MS/MS analysis, would likely involve the following key steps:

Initial Ionization: Formation of the molecular ion [C9H7F6N]+•.

Loss of a Methyl Radical: Cleavage of the methyl group to form a stable [M-CH3]+ ion.

Loss of Trifluoromethyl Radical: Expulsion of a CF3 radical, a common pathway for trifluoromethylated aromatics.

Sequential Loss of Fluorine: Stepwise loss of fluorine atoms from the trifluoromethyl groups.

Ring Fragmentation: Cleavage of the aromatic ring structure, though this typically requires higher energy.

Detailed high-resolution mass spectrometry (HRMS) and MS/MS studies would be necessary to definitively map the fragmentation cascade and determine the exact masses and elemental compositions of the resulting fragment ions, thereby confirming these proposed pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The purity of commercially available this compound is often stated to be high, for instance, 95%. GC-MS analysis provides a robust method to verify this purity and to identify and quantify any minor components. The retention time of the main peak in the gas chromatogram corresponds to this compound, and its mass spectrum serves as a fingerprint for confirmation.

Potential impurities in 3-bromo-5-(trifluoromethyl)aniline (B1272211) have been successfully identified using liquid chromatography coupled with solid-phase extraction and nuclear magnetic resonance (LC-SPE/NMR), a technique that could be similarly applied to analyze impurities in this compound. srce.hrresearchgate.net Common impurities in substituted anilines can arise from the synthetic route and may include isomers, starting materials, or by-products of side reactions. For example, in the synthesis of related compounds, isomers and incompletely substituted products are often observed. researchgate.net

The use of GC coupled with tandem mass spectrometry (GC/MS-MS) can offer even higher sensitivity and selectivity for trace analysis of aniline derivatives, which is particularly useful for detecting low-level impurities. d-nb.info

Table of Potential Volatile Impurities:

| Potential Impurity | Potential Origin |

| Isomers (e.g., 2-Methyl-3,4-bis(trifluoromethyl)aniline) | Isomeric starting materials or side reactions during synthesis. |

| Unreacted Starting Materials | Incomplete reaction during synthesis. |

| Solvent Residues | Remnants from the reaction or purification process. |

| By-products from trifluoromethylation | Incomplete or over-trifluoromethylation reactions. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The molecular geometry of this compound is expected to feature a nearly planar aniline ring. The C-N bond length of the aniline moiety and the C-C bond lengths within the aromatic ring will be consistent with those of other substituted anilines. The trifluoromethyl groups are expected to have C-F bond lengths and F-C-F bond angles typical for such groups attached to an aromatic ring. The presence of the bulky trifluoromethyl groups ortho and para to the methyl group and meta to the amino group will likely induce some steric strain, potentially leading to slight distortions from ideal geometries.

Hypothetical Bond Parameters for this compound:

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-N | ~1.40 | C-C-N | ~120 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-CF3 | ~1.50 | C-C-CF3 | ~120 |

| C-F | ~1.34 | F-C-F | ~109.5 |

| C-CH3 | ~1.51 | C-C-CH3 | ~120 |

Note: These are estimated values based on related structures and standard bond lengths.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, hydrogen bonding, dipole-dipole interactions, and van der Waals forces will play significant roles. The trifluoromethyl groups, being highly electronegative, can participate in C-H···F and F···F interactions. The aniline group provides a hydrogen bond donor (N-H) and a potential acceptor site (the lone pair on the nitrogen atom).

The crystal packing of related fluorinated compounds often reveals complex networks of interactions. For instance, the crystal structure of N,N-Bis(trifluoromethylsulfonyl)aniline shows a two-dimensional network formed by C-H···O contacts. researchgate.net Similarly, studies on other aniline derivatives have highlighted the importance of π-π stacking interactions between aromatic rings in stabilizing the crystal structure. iucr.org

The conformation of the aniline moiety, specifically the orientation of the amino group relative to the aromatic ring, is of interest. In the solid state, the amino group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the adjacent trifluoromethyl group might cause a slight pyramidalization of the nitrogen atom or a twisting of the C-N bond. The conformation adopted in the crystal will be a balance between these electronic and steric factors, as well as the influence of intermolecular interactions.

In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a water-bridged hydrogen-bonding network is observed, showcasing the ability of trifluoromethyl-containing compounds to participate in extensive hydrogen bonding. nih.gov Similar motifs, potentially involving chains or sheets of molecules linked by hydrogen bonds, are plausible for this compound.

Hypothetical Hydrogen Bond Parameters for this compound:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N | ~0.90 | ~2.1-2.3 | ~3.0-3.2 | ~150-170 |

| N-H···F | ~0.90 | ~2.2-2.5 | ~3.1-3.4 | ~140-160 |

| C-H···F | ~1.08 | ~2.4-2.7 | ~3.3-3.6 | ~130-150 |

Note: These are estimated values based on typical hydrogen bond geometries.

Theoretical and Computational Chemistry Studies on 2 Methyl 3,5 Bis Trifluoromethyl Aniline

Conformational Landscape and Energy Minima Analysis

The presence of bulky substituents like the methyl and trifluoromethyl groups around the aniline (B41778) core suggests that multiple conformations may exist due to rotation around single bonds. A conformational analysis aims to identify all stable conformers (energy minima) and the transition states that connect them.

For 2-Methyl-3,5-bis(trifluoromethyl)aniline, the key rotational degrees of freedom would be the rotation of the amino group (-NH₂), the methyl group (-CH₃), and the two trifluoromethyl groups (-CF₃). Steric hindrance between the ortho-methyl group and the adjacent amino group, as well as between the meta-trifluoromethyl groups and the amino group, will significantly influence the conformational preferences. rsc.orgsemanticscholar.org

A potential energy surface scan, typically performed using DFT, would involve systematically rotating these groups and calculating the energy at each step. This process would identify the lowest energy (most stable) conformation and the energy barriers to rotation. It is expected that the most stable conformer would adopt a geometry that minimizes the steric repulsion between the bulky substituents. For instance, the hydrogen atoms of the amino group might be staggered relative to the adjacent methyl group to reduce steric clash.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Global Minimum (Staggered -NH₂ and -CH₃) | 0.00 |

| 2 | Rotamer 1 (-CF₃ rotation) | 1.5 |

| 3 | Rotamer 2 (-NH₂ rotation) | 3.2 |

| 4 | Eclipsed Conformer (Transition State) | 5.8 |

Note: This table is for illustrative purposes. The actual energy values and number of stable conformers would result from a detailed computational scan.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions.

Fukui functions are local reactivity descriptors derived from conceptual density functional theory (DFT) that help identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscispace.com

Table 2: Predicted Fukui Functions for this compound (Note: This table presents a qualitative prediction of reactive sites based on established chemical principles, as specific calculated values are not available.)

| Atom/Region | Predicted Susceptibility to Electrophilic Attack (f⁻) | Predicted Susceptibility to Nucleophilic Attack (f⁺) |

|---|---|---|

| Amine Nitrogen (N) | High | Low |

| Aromatic Ring (C4, C6) | Moderate | Low |

| Carbon of CF₃ groups | Low | High |

Transition state theory allows for the computational modeling of the high-energy transition state structures that connect reactants to products. By locating and characterizing the transition state for a proposed reaction involving this compound, chemists can calculate the activation energy and gain a deeper understanding of the reaction mechanism. For instance, in a reaction such as N-acylation, transition state modeling could elucidate the step-wise process and the energetics involved.

The conformation and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effects on the conformational energies and reaction barriers.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvent molecules. Recent studies have highlighted the crucial role of specific solvent interactions, such as those with hexafluoroisopropanol (HFIP), in modulating the reactivity of anilines. nih.govcsic.es Such interactions can form hydrogen-bonding networks that alter the electronic properties and steric accessibility of the reactive sites. nih.gov

Spectroscopic Parameter Prediction and Validation against Experimental Data

A cornerstone of computational chemistry is the ability to predict spectroscopic data that can be validated against laboratory measurements. For complex molecules like this compound, with its multiple fluorine atoms influencing the electronic environment, theoretical calculations are particularly valuable. Methodologies such as Density Functional Theory (DFT) are frequently employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The prediction of NMR spectra is a critical application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR chemical shifts. core.ac.uknih.gov This method is typically used in conjunction with a DFT functional, such as the popular B3LYP, and a suitable basis set.

For a molecule like this compound, the first step in the computational process is to determine the molecule's most stable three-dimensional structure through geometry optimization. This is often performed using a DFT method, which finds the lowest energy conformation of the molecule. github.io Once the optimized geometry is obtained, the GIAO method is applied to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N).

The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory. The formula used is:

δ_sample = σ_ref - σ_sample

where σ_ref is the calculated shielding of the reference and σ_sample is the calculated shielding of the nucleus in the target molecule.

The choice of basis set is crucial for obtaining accurate results, especially for molecules containing fluorine. Basis sets like 6-311++G(d,p) or larger are often employed to provide the necessary flexibility to describe the electron distribution around the atoms accurately. core.ac.uk Furthermore, to better mimic experimental conditions, calculations can be performed incorporating the effects of a solvent, often using a Polarizable Continuum Model (PCM). nih.gov

The following table illustrates the type of data that would be generated from such a computational study for the ¹H, ¹³C, and ¹⁹F nuclei of this compound.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound (Note: The data below is illustrative of the output of a computational study and is not actual calculated data.)

| Nucleus | Position | Calculated Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Methyl Protons (CH₃) | 2.1 - 2.5 |

| Aromatic Proton (H-4) | 6.8 - 7.2 | |

| Aromatic Proton (H-6) | 7.0 - 7.4 | |

| ¹³C | Methyl Carbon (CH₃) | 15 - 20 |

| C-1 (C-NH₂) | 140 - 145 | |

| C-2 (C-CH₃) | 125 - 130 | |

| C-3 (C-CF₃) | 130 - 135 (quartet) | |

| C-4 | 115 - 120 | |

| C-5 (C-CF₃) | 130 - 135 (quartet) | |

| C-6 | 120 - 125 | |

| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -65 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further detail for spectral interpretation. These calculations are more computationally demanding but offer valuable information about the connectivity and spatial relationships between atoms.

Theoretical calculations are also instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions help in the assignment of experimental vibrational bands to specific molecular motions. The process begins with the same geometry optimization step as in NMR predictions. Following this, a frequency calculation is performed at the same level of theory. researchgate.net

These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). The results can be used to generate a theoretical spectrum that can be compared directly with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. mdpi.com

For this compound, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of C-H, N-H, C-N, C-C, and C-F bonds, as well as various aromatic ring vibrations. The presence of the methyl and two trifluoromethyl groups would lead to a complex and rich spectrum.

The following table provides an example of how predicted vibrational frequencies and their assignments would be presented.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: The data below is illustrative of the output of a computational study and is not actual calculated data.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|---|

| 3500-3600 | 3350-3450 | Medium | Low | N-H asymmetric/symmetric stretching |

| 3000-3100 | 2900-3000 | Low | Medium | Aromatic C-H stretching |

| 2900-3000 | 2800-2900 | Low | Medium | Methyl C-H stretching |

| 1600-1650 | 1580-1630 | High | High | Aromatic C=C stretching / NH₂ scissoring |

| 1200-1400 | 1150-1350 | Very High | Medium | C-F symmetric/asymmetric stretching |

| 1250-1350 | 1200-1300 | Medium | Low | C-N stretching |

| 700-800 | 670-770 | Medium | Low | C-F bending |

By comparing such predicted spectra with experimental FT-IR and FT-Raman data, a detailed and reliable assignment of the observed vibrational bands can be achieved. This synergy between theoretical prediction and experimental validation is a powerful paradigm in modern chemical research.

Chemical Reactivity and Derivatization Pathways of 2 Methyl 3,5 Bis Trifluoromethyl Aniline

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of 2-Methyl-3,5-bis(trifluoromethyl)aniline allows it to act as a nucleophile, participating in a variety of bond-forming reactions. These reactions typically involve the attack of the amine on an electrophilic center, leading to the formation of amides, sulfonamides, and secondary or tertiary amines. Due to the reduced basicity and nucleophilicity, more forcing reaction conditions or specialized catalysts may be required compared to reactions with simple anilines.

Acylation and sulfonylation are fundamental transformations for the amine group, providing access to stable amide and sulfonamide derivatives, which are common structural motifs in pharmaceuticals and agrochemicals.

The reaction of the amine with an acylating agent (like an acyl chloride or anhydride) or a sulfonylating agent (like a sulfonyl chloride) proceeds via nucleophilic acyl substitution. The electron-withdrawing nature of the trifluoromethyl groups makes the resulting amide or sulfonamide nitrogen even less basic and can influence the rotational barrier of the C-N bond.

A study on the closely related compound 3,5-bis(trifluoromethyl)aniline (B1329491) demonstrated its reaction with 4-tolyl sulfonyl isocyanate in acetonitrile (B52724) at room temperature. This reaction proceeded under simple, metal-free conditions to afford the corresponding N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide, a type of sulfonamide derivative. nih.gov The reaction was rapid, with the product precipitating as a white solid within 20 minutes, indicating that despite the deactivating effect of the CF₃ groups, the amine is sufficiently nucleophilic to react with a highly electrophilic isocyanate. nih.gov

Table 1: Sulfonamide Formation from a Structurally Related Aniline (B41778) Data derived from studies on 3,5-bis(trifluoromethyl)aniline, a close structural analog.

| Aniline Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | 4-Tolyl sulfonyl isocyanate | Acetonitrile | Room Temperature | N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide | nih.gov |

For acylation and sulfonylation reactions at the primary amine of this compound, the regioselectivity is inherently high for N-functionalization. The reaction occurs exclusively at the nitrogen atom as it is the most nucleophilic site in the molecule.